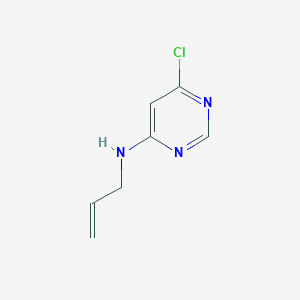

N-Allyl-6-chloro-4-pyrimidinamine

Descripción general

Descripción

N-Allyl-6-chloro-4-pyrimidinamine (CAS: 160416-47-7) is a pyrimidine derivative with the molecular formula C₇H₈ClN₃ and a molecular weight of 169.61 g/mol . The compound features a pyrimidine core substituted with a chlorine atom at position 6 and an allyl group (-CH₂CH=CH₂) at the N4 position. The allyl group enhances lipophilicity and may facilitate further functionalization through cross-coupling or nucleophilic substitution reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-chloro-4-pyrimidinamine typically involves the reaction of 6-chloro-4-pyrimidinamine with allyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Allyl-6-chloro-4-pyrimidinamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl derivatives.

Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

Substitution Products: N-Allyl-6-amino-4-pyrimidinamine derivatives.

Oxidation Products: Epoxides of the allyl group.

Reduction Products: Saturated alkyl derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-Allyl-6-chloro-4-pyrimidinamine has been investigated for its potential as an anticancer agent. Research indicates that pyrimidine derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted the synthesis of 4,6-diaryl-pyrimidines, which demonstrated promising activity against EGFR and VEGFR-2, both critical targets in cancer therapy. The compound's structural modifications, including the allyl group, enhance its biological activity by improving binding affinity to these receptors .

Case Study: Antiproliferative Screening

A comprehensive screening against 60 cancer cell lines revealed that compounds structurally related to this compound showed inhibition rates exceeding 40% in sensitive cell types such as leukemia and breast cancer cells. This suggests that the compound may act as a dual inhibitor of key signaling pathways involved in tumor growth .

| Cell Line Type | Inhibition Rate (%) |

|---|---|

| Leukemia | 45 - 70 |

| Breast | 50 - 65 |

| Lung | 40 - 60 |

| Colon | 42 - 58 |

Agricultural Applications

Pesticidal Properties

The compound has also been explored for its potential use in agricultural chemistry as a pesticide. Its ability to inhibit specific enzymes within pest organisms can lead to effective pest management strategies. Research into similar pyrimidine derivatives has shown efficacy against various agricultural pests, suggesting that this compound may possess comparable properties .

Biochemical Research

Biological Assays

this compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in enzymatic reactions, facilitating the understanding of complex biochemical processes. For example, it has been used to investigate the inhibition of specific kinases involved in cellular signaling pathways .

Mecanismo De Acción

The mechanism of action of N-Allyl-6-chloro-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of N-Allyl-6-chloro-4-pyrimidinamine, highlighting differences in substituents, molecular properties, and applications:

Pharmacological and Material Science Relevance

- Biological Activity: The 4-aminopiperidinyl group in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine enhances solubility and target binding, making it suitable for drug discovery . In contrast, the simpler allyl and chloro substituents in this compound prioritize synthetic versatility over bioactivity.

- Material Science : Di-allylated derivatives (e.g., N,N-Diallyl-6-chloro-4-pyrimidinamine) exhibit increased thermal stability and lipophilicity, which are advantageous in polymer chemistry .

Research Findings and Key Insights

- Substituent Effects :

- Synthetic Challenges: this compound’s allyl group may require protection during reactions involving strong bases or oxidizing agents.

Actividad Biológica

N-Allyl-6-chloro-4-pyrimidinamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its notable biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, drawing from diverse sources and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 169.61 g/mol. The compound features a pyrimidine ring with an allyl group and a chlorine atom at specific positions, which enhances its reactivity and biological interactions. The presence of the allyl group introduces unsaturation, while the chlorine atom increases the compound's potential for nucleophilic substitution reactions.

Research indicates that this compound interacts with various enzymes and metabolic pathways, influencing cellular functions. Its biological activity is attributed to its ability to bind with specific biological macromolecules, including enzymes and receptors, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Key Findings:

- Enzyme Interaction: The compound has been shown to interact with enzymes involved in metabolic pathways, which may lead to alterations in cellular metabolism.

- Transport Mechanisms: Specific transport mechanisms within cells dictate the compound's distribution and localization, affecting its pharmacological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various microbial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-4-pyrimidinamine with allyl halides under basic conditions. This method allows for the introduction of the allyl group while retaining the chloropyrimidine structure.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloropyrimidin-4-amine | Pyrimidine ring with chlorine at position 6 | Lacks the allyl substituent |

| 4-Amino-6-chloropyrimidine | Amino group at position 4, chlorine at position 6 | No allylic unsaturation |

| N-Allyl-2-amino-5-chloropyrimidine | Allylic group at position 2, chlorine at position 5 | Different positioning of functional groups |

This compound's unique combination of an allylic substituent and a chlorine atom influences both its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy: A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against various microbial strains, highlighting its potential as a candidate for antimicrobial drug development.

- Binding Affinity Studies: Research focusing on binding affinities with enzymes has provided insights into its therapeutic potential and possible side effects. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

- Pharmacological Applications: Due to its unique structure, this compound has been proposed as a building block for pharmaceuticals targeting various diseases, particularly in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing N-Allyl-6-chloro-4-pyrimidinamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, electrochemical reductive cross-coupling between 6-chloro-4-pyrimidinamine derivatives and allyl halides has been reported, leveraging palladium or nickel catalysts under controlled potentials (e.g., -1.2 V vs. Ag/AgCl) . Optimization includes screening solvents (DMF, THF), temperature (60–100°C), and stoichiometric ratios of reactants. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks, as demonstrated for analogous 6-chloro-pyrimidinamines .

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) identify allyl group protons (δ 5.2–5.8 ppm) and pyrimidine ring carbons (δ 150–160 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Exact exchange terms (e.g., Becke’s 1993 functional ) improve accuracy for thermochemical properties like bond dissociation energies. Solvent effects are incorporated via the polarizable continuum model (PCM) .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from substituent electronic effects. Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the C4 position, favoring oxidative addition in palladium-catalyzed couplings. Steric hindrance from the allyl group may reduce accessibility, requiring bulkier ligands (e.g., XPhos) to stabilize intermediates . Kinetic studies (e.g., Eyring plots) differentiate rate-limiting steps.

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?

- Methodological Answer : Amino and chloro groups form N–H···N and C–H···Cl hydrogen bonds, creating 1D chains or 2D sheets. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% van der Waals), while Cambridge Structural Database (CSD) comparisons validate packing motifs .

Q. What strategies validate the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- In silico docking : AutoDock Vina screens binding affinities to target proteins (e.g., kinase inhibitors).

- SAR libraries : Synthesize analogs (e.g., N-propyl, N-benzyl) and assay bioactivity (IC50 values).

- Pharmacokinetic modeling : Predict logP (4.2 ± 0.3) and solubility (0.5 mg/mL in PBS) using QSPR models .

Propiedades

IUPAC Name |

6-chloro-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCXOGHDCBOSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.